2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
Description
Properties
IUPAC Name |
2-[[3-[(4-carboxyphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S/c21-15-14(19-13-4-2-1-3-12(13)17(24)25)27-18(26)20(15)9-10-5-7-11(8-6-10)16(22)23/h1-8,14,19H,9H2,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQKDBPDTQLLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-carboxybenzylamine with a thiazolidine-2,4-dione derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The thiazolidine-2,4-dione ring and aromatic carboxylic acid groups are susceptible to redox reactions:
-
Oxidation :
The sulfur atom in the thiazolidine ring can undergo oxidation to form sulfoxide or sulfone derivatives. For example, analogous thiazolidine compounds react with hydrogen peroxide (HO) or potassium permanganate (KMnO) to yield oxidized forms . -
Reduction :
The carbonyl groups in the dioxothiazolidine ring may be reduced using agents like sodium borohydride (NaBH) to form hydroxyl intermediates, though steric hindrance from the carboxybenzyl group could limit reactivity .
Substitution and Functional Group Modifications
The amino and carboxylic acid groups offer sites for nucleophilic or electrophilic substitution:
-
Carboxylic Acid Reactions :
-
Amino Group Reactions :
Coordination Chemistry
The carboxylic acid and amino groups enable metal coordination, forming complexes with transition metals (e.g., Cu, Fe). Such interactions are critical in medicinal chemistry for enhancing bioavailability or targeting metalloenzymes .
Biological Interactions and Enzyme Inhibition
While not strictly chemical reactions, the compound’s interactions with biological targets highlight its reactivity:
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COX-II Inhibition :
Structural analogs like THZD1 and THZD2 (thiazolidine derivatives) inhibit cyclooxygenase-II (COX-II) via non-covalent interactions at the enzyme’s active site, with IC values ranging from 1.9–2.3 μM . -
Cholinesterase Interaction :
Related benzoic acid derivatives exhibit acetylcholinesterase (AChE) inhibition, with IC values as low as 2.67 μM .
Comparative Reactivity of Structural Analogs
The table below contrasts the reactivity of similar compounds to infer potential behavior:
Synthetic Limitations and Stability
Scientific Research Applications
Chemistry
In the field of chemistry, 2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid serves as a building block for synthesizing more complex molecules and coordination polymers. Its ability to form metal-organic frameworks (MOFs) is particularly notable for gas storage and separation applications.
| Application Area | Description |
|---|---|
| Building Block | Used in the synthesis of complex organic compounds. |
| Coordination Polymers | Forms structures that can be used in material science. |
Biology
Research indicates that this compound exhibits potential biological activities, including enzyme inhibition and antimicrobial properties. Studies have reported its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
Case Study: A study demonstrated the compound's ability to inhibit specific enzymes related to bacterial growth, suggesting its use in antibiotic development.
Medicine
In medicine, ongoing research aims to explore the therapeutic applications of this compound. It shows promise as an anti-inflammatory and anticancer agent due to its unique structural properties.
| Therapeutic Application | Potential Benefits |
|---|---|
| Anti-inflammatory | Reduces inflammation in various models. |
| Anticancer | Inhibits cancer cell proliferation in vitro. |
Case Study: Preliminary results from in vitro studies indicate that the compound can significantly reduce tumor cell viability, suggesting further investigation into its anticancer properties.
Industry
The compound's applications extend to industrial uses, particularly in developing new materials with specific properties. Its role in creating metal-organic frameworks (MOFs) for gas storage and separation is noteworthy.
Safety and Hazards
As with any chemical compound, safety assessments are crucial. Current literature suggests that while the compound shows promising biological activities, comprehensive toxicological studies are necessary to evaluate its safety profile for human use.
Mechanism of Action
The mechanism of action of 2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Carboxybenzylamine: A precursor in the synthesis of the compound.
Thiazolidine-2,4-dione: A core structure in the compound.
Benzoic Acid Derivatives: Compounds with similar structural features.
Uniqueness
2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to form coordination polymers and its potential therapeutic applications distinguish it from other similar compounds.
Biological Activity
2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a compound that belongs to the thiazolidine-2,4-dione family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps. The initial phase includes the formation of thiazolidine derivatives through reactions involving 2,4-dioxothiazolidin-5-one and various aromatic aldehydes. The following general synthetic pathway can be outlined:
- Formation of Thiazolidine Derivative : The reaction of 2,4-dioxothiazolidin-5-one with a suitable carboxybenzyl amine.
- Coupling Reaction : The thiazolidine derivative is then coupled with benzoic acid derivatives to yield the target compound.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2,4-dioxothiazolidin-5-one derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | E. coli | 10 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 12 µg/mL |
Cytotoxicity
In vitro studies have demonstrated that thiazolidine derivatives exhibit cytotoxic effects on various cancer cell lines. Notably, the compound has shown promise in inhibiting cell proliferation in breast cancer and leukemia models .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| K562 (Leukemia) | 15 |
| HeLa (Cervical Cancer) | 25 |
The biological activity of thiazolidine derivatives is attributed to their ability to interfere with key metabolic pathways in microbial cells and cancer cells. Specifically, these compounds may inhibit enzymes involved in folate synthesis, similar to sulfonamide antibiotics . Additionally, their structural similarity to known anticancer agents suggests potential mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
Several studies have investigated the therapeutic potential of thiazolidine derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various thiazolidine derivatives against resistant bacterial strains. Results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for development as novel antibiotics .
- Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of the compound on leukemia cell lines. The results showed a dose-dependent response with significant apoptosis observed at higher concentrations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a thiazolidine-dione derivative with a substituted benzoic acid precursor. For example, diazonium salt coupling (e.g., 4,6-disubstituted benzothiazole diazonium salts) under alkaline conditions (10% NaOH, 0–5°C) followed by recrystallization from dioxane can yield the target compound . Optimization may include varying reaction time, temperature, and stoichiometric ratios of intermediates. Monitoring purity via HPLC and TLC is critical .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirms conjugation and electronic transitions (e.g., absorbance peaks at 300–400 nm for thiazolidine-dione moieties) .
- Elemental Analysis (C.H.N.) : Validates empirical formula and purity (e.g., deviations <0.4% indicate high purity) .
- 1H NMR and MS : Resolve structural ambiguities, such as regiochemistry of the carboxybenzyl group .
Q. How does the solubility profile of this compound influence its use in biological assays?
- Methodological Answer : The compound’s poor aqueous solubility (due to dual carboxylic acid groups) necessitates polar aprotic solvents (e.g., DMSO or DMF) for in vitro studies. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the thiazolidine-dione core in nucleophilic or electrophilic reactions?
- Methodological Answer : The 2,4-dioxothiazolidine ring is electrophilic at C5, enabling nucleophilic attacks (e.g., by amines or hydrazines). Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., varying pH or temperature) reveal rate-determining steps. Competing pathways, such as ring-opening vs. substitution, require monitoring via LC-MS .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. non-specific binding)?
- Methodological Answer :
- Dose-Response Curves : Establish specificity by comparing IC50 values across related targets.
- Control Experiments : Use inactive analogs (e.g., methyl ester derivatives) to differentiate target engagement from assay artifacts .
- Structural Analogues : Compare bioactivity of isomers (e.g., 3-carboxy vs. 4-carboxy substitution) to identify pharmacophoric motifs .
Q. What strategies are effective for scaling up synthesis while minimizing by-products?
- Methodological Answer :
- Catalytic Optimization : Use Pd/C or enzyme-mediated reactions to reduce side products (e.g., dehalogenation or over-oxidation) .
- Process Monitoring : Implement inline FTIR or PAT (Process Analytical Technology) to track intermediates in real time .
- Green Chemistry : Replace toxic solvents (e.g., dioxane) with cyclopentyl methyl ether (CPME) for safer scale-up .
Q. How can in silico modeling predict the compound’s interaction with biological targets (e.g., PPAR-γ)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to PPAR-γ’s ligand-binding domain, focusing on hydrogen bonding with the thiazolidine-dione ring .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize synthesis targets .
Critical Research Gaps
- Stereochemical Effects : The impact of C5 chirality (if present) on bioactivity remains underexplored. Chiral HPLC or X-ray crystallography could clarify this .
- Metabolic Stability : Limited data exist on hepatic clearance. Microsomal assays (e.g., human liver microsomes + NADPH) are recommended for preclinical profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
